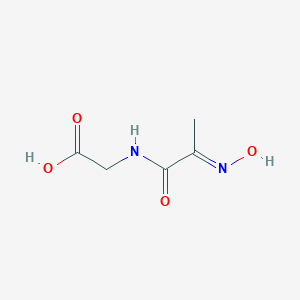
2-(2-(Hydroxyimino)propanamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Hydroxyimino)propanamido)acetic acid is a chemical compound with a unique structure that includes both an oxime and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxyimino)propanamido)acetic acid typically involves the reaction of glycine with an appropriate oxime derivative. One common method is to react glycine with 2-hydroxyiminopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the oxime bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Hydroxyimino)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amino acids.
Applications De Recherche Scientifique
2-(2-(Hydroxyimino)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-(Hydroxyimino)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amino acid moiety can also interact with cellular transporters, facilitating its uptake and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-3-phenylprop-2-enoylamino]acetic acid
- 2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]acetic acid
- 2-{[(2E)-1-hydroxybut-2-en-1-ylidene]amino}acetic acid
Uniqueness
2-(2-(Hydroxyimino)propanamido)acetic acid is unique due to its combination of an oxime and an amino acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
133333-62-7 |
|---|---|
Formule moléculaire |
C5H8N2O4 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
Clé InChI |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
SMILES isomérique |
C/C(=N\O)/C(=O)NCC(=O)O |
SMILES canonique |
CC(=NO)C(=O)NCC(=O)O |
Synonymes |
Glycine, N-[2-(hydroxyimino)-1-oxopropyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















